Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The introduction of a formyl group at the C4 position of the pyrazole ring provides a reactive handle for further molecular elaboration. The 1-(3-methoxyphenyl) substituent is a common feature in pharmacologically active compounds, modulating properties such as metabolic stability and receptor binding. This guide focuses on the efficient synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Primary Synthetic Pathways
The synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be effectively achieved through two principal routes, both culminating in a Vilsmeier-Haack formylation.
Route A: Two-Step Synthesis via Pyrazole Intermediate
This classic approach involves the initial synthesis of the pyrazole ring followed by its formylation.
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Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole. This is typically achieved through the condensation of (3-methoxyphenyl)hydrazine with a suitable three-carbon building block, such as 1,1,3,3-tetramethoxypropane or malondialdehyde.
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Step 2: Vilsmeier-Haack Formylation. The pre-formed 1-(3-methoxyphenyl)-1H-pyrazole is then subjected to formylation at the electron-rich C4 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Route B: One-Pot Cyclization and Formylation from Hydrazone
This streamlined approach combines the pyrazole ring formation and C4-formylation into a single synthetic operation.
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Step 1: Hydrazone Formation. An appropriate ketone, such as acetone, is condensed with (3-methoxyphenyl)hydrazine to form the corresponding hydrazone.
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Step 2: Vilsmeier-Haack Cyclization and Formylation. The resulting hydrazone is treated with the Vilsmeier reagent, which drives both the cyclization to the pyrazole ring and the formylation at the C4 position.[1][2][3]
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Route A: Two-Step Synthesis
Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-pyrazole
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Reagents and Materials:
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(3-methoxyphenyl)hydrazine hydrochloride
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1,1,3,3-Tetramethoxypropane
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Hydrochloric acid (conc.)
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Ethanol
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Sodium hydroxide solution
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Diethyl ether
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Procedure:
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A solution of (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid is prepared in a round-bottom flask.
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1,1,3,3-Tetramethoxypropane (1.1 eq) is added to the solution.
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The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
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The residue is neutralized with a sodium hydroxide solution and extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(3-methoxyphenyl)-1H-pyrazole, which can be purified by column chromatography if necessary.
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Step 2: Vilsmeier-Haack Formylation of 1-(3-methoxyphenyl)-1H-pyrazole
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Reagents and Materials:
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1-(3-methoxyphenyl)-1H-pyrazole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF, anhydrous)
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Crushed ice
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Sodium bicarbonate (solid)
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Ethyl acetate
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Hexane
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Procedure:
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In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous DMF (5.0 eq) is cooled to 0 °C in an ice bath.
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Phosphorus oxychloride (2.0 eq) is added dropwise to the cooled DMF with constant stirring. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
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A solution of 1-(3-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF is then added dropwise to the Vilsmeier reagent.
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The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-6 hours.[1] Reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
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The acidic solution is neutralized by the slow addition of solid sodium bicarbonate until effervescence ceases.
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The resulting precipitate is collected by filtration, washed with water, and dried.
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The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[4]
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Route B: One-Pot Synthesis from Hydrazone
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Reagents and Materials:
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Acetone
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(3-methoxyphenyl)hydrazine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF, anhydrous)
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Methanol
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Crushed ice
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Sodium bicarbonate (solid)
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Procedure:
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Synthesize the hydrazone by refluxing a mixture of (3-methoxyphenyl)hydrazine (1.0 eq) and the corresponding ketone (e.g., acetone, 1.1 eq) in methanol. The product can be isolated upon cooling and filtration.
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Prepare the Vilsmeier reagent as described in Route A, Step 2.
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The hydrazone (1.0 eq) is added in small portions to the Vilsmeier reagent at 0 °C.
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The reaction mixture is then stirred at 60-65 °C for 4-6 hours.[1]
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The work-up and purification follow the same procedure as described in Route A, Step 2.[1][5]
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Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |
| Step 1 | ||
| Key Reagents | (3-methoxyphenyl)hydrazine, 1,1,3,3-Tetramethoxypropane | (3-methoxyphenyl)hydrazine, Acetone |
| Solvent | Ethanol/HCl | Methanol |
| Temperature | Reflux | Reflux |
| Typical Yield | 80-90% | 85-95% |
| Step 2 | ||
| Key Reagents | POCl₃, DMF | POCl₃, DMF |
| Temperature | 60-80 °C | 60-65 °C |
| Reaction Time | 2-6 hours | 4-6 hours |
| Typical Yield | 60-75% | 65-80% |
| Overall Yield | 48-68% | 55-76% |
Table 2: Spectroscopic Data for 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~7.4-7.0 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.0 (CHO), ~160.0 (Ar-C-O), ~150.0 (pyrazole-C), ~140.0 (pyrazole-C), ~130.0 (Ar-C), ~120.0 (Ar-C), ~115.0 (Ar-C), ~110.0 (Ar-C), ~55.0 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2840 (C-H aldehyde), ~1690 (C=O aldehyde), ~1600, ~1500 (C=C aromatic) |
| Mass Spec (m/z) | Calculated for C₁₁H₁₀N₂O₂: 202.07 |
Visualizations
Caption: Workflow for the two-step synthesis of the target compound (Route A).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 5. degres.eu [degres.eu]
